

Unlocking Therapeutic Potential: A Technical Guide to Chloropyridazinyl Compounds and Their Targets

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Compound of Interest

Compound Name:	Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate
CAS No.:	1246471-48-6
Cat. No.:	B567559

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A Senior Application Scientist's Perspective for Researchers and Drug Developers

The chloropyridazinyl scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide provides an in-depth technical exploration of the therapeutic targets of chloropyridazinyl compounds, offering field-proven insights into their mechanisms of action and the experimental workflows crucial for their discovery and validation. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to drug development.

The Chloropyridazinyl Core: A Gateway to Diverse Bioactivity

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, substituted with a chlorine atom, forms the fundamental chloropyridazinyl core. This structural motif imparts specific physicochemical properties that enable these compounds to interact with a wide range

of protein targets, often with high affinity and selectivity. The chlorine atom can serve as a crucial handle for synthetic elaboration, allowing for the generation of extensive compound libraries for screening and optimization. Furthermore, the pyridazine core can participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are fundamental to target recognition and binding.

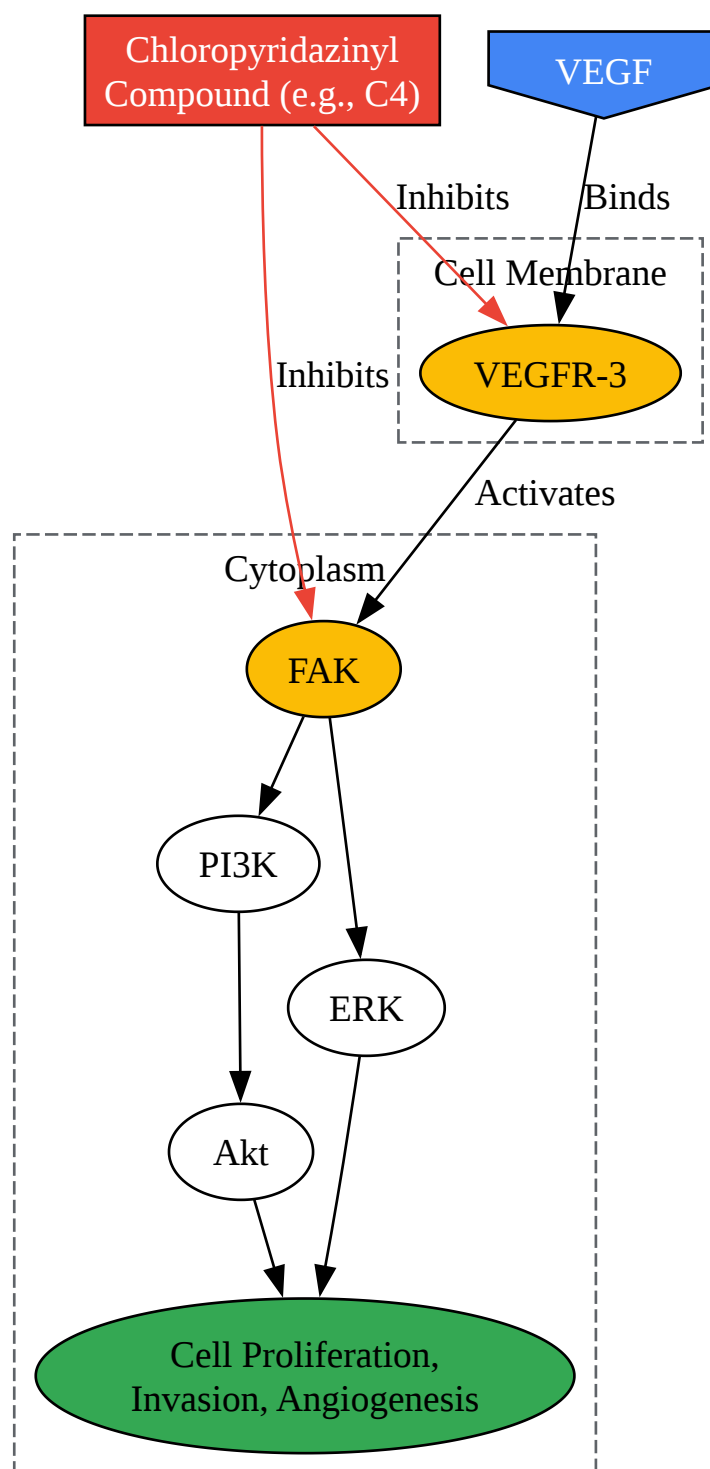
Key Therapeutic Target Classes of Chloropyridazinyl Compounds

Our exploration of the therapeutic landscape of chloropyridazinyl compounds reveals a significant focus on oncology and inflammatory diseases. The following sections detail the key protein families targeted by this chemical class.

Protein Kinases: A Prominent Target Family

Protein kinases, enzymes that regulate a vast array of cellular processes, are a primary target class for chloropyridazinyl derivatives. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.

FAK, a non-receptor tyrosine kinase, and VEGFR-3, a receptor tyrosine kinase, are key players in tumor cell survival, invasion, and angiogenesis. A notable example of a chloropyridazinyl compound targeting this axis is chloropyramine hydrochloride (C4), which has been shown to inhibit the biochemical function of both FAK and VEGFR-3.^[1]^[2] This dual inhibition disrupts critical signaling pathways involved in breast cancer growth.^[1] The interaction between FAK and VEGFR-3 can be targeted by small molecules like C4, providing a basis for novel cancer therapeutics.^[1] Analogs of chloropyramine have been designed and synthesized to further explore the structure-activity relationship and enhance the anti-proliferative activity by disrupting the FAK-VEGFR-3 interaction.^[3]

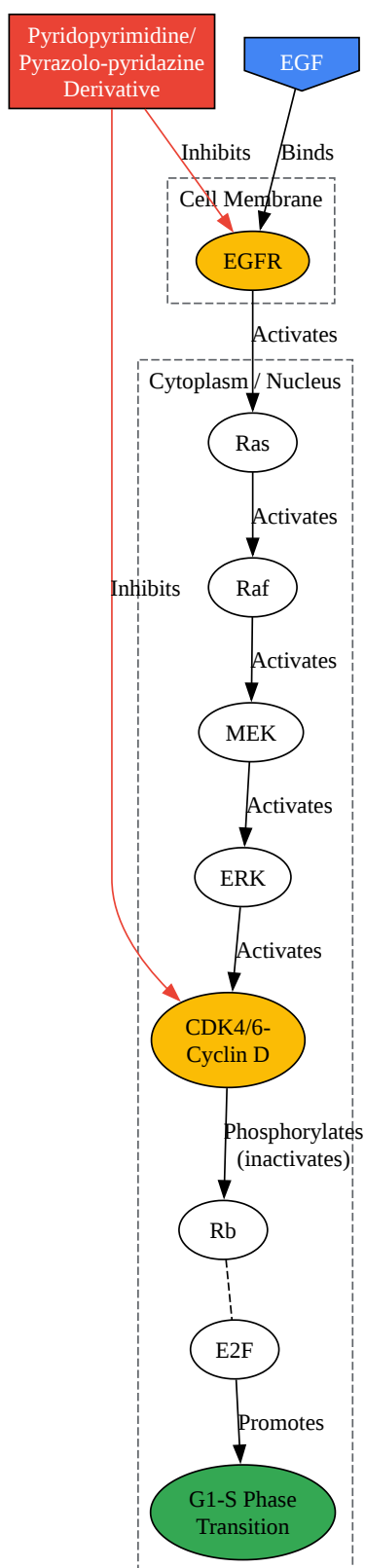


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FER, a non-receptor tyrosine kinase, is implicated in cell migration and metastasis, particularly in breast cancer.[4][5] Pyrido-pyridazinone derivatives, which contain a pyridazinone core fused with a pyridine ring, have been identified as potent inhibitors of FER kinase.[4][5][6] The

development of these inhibitors often involves scaffold hopping from initial screening hits and subsequent optimization based on structure-activity relationships (SAR) and X-ray crystallography data.[4][6]

The epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs) are critical drivers of cell proliferation and are frequently dysregulated in cancer.[7][8][9] Pyridopyrimidine derivatives, structurally related to chloropyridazinyl compounds, have been developed as dual inhibitors of EGFR and CDK4/cyclin D1.[7][8][9] Some pyrazolo-pyridazine derivatives have also shown potential as EGFR and CDK-2 inhibitors.[10] The design of these dual inhibitors often leverages the structural similarities between the ATP-binding sites of these kinases.



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Telomerase

Telomerase is a reverse transcriptase that maintains telomere length, and its activity is essential for the unlimited proliferation of cancer cells.[11] Inhibition of telomerase is a promising strategy for cancer therapy.[12][13] While the direct inhibition of telomerase by chloropyridazinyl compounds is an area of ongoing research, related heterocyclic compounds have shown the potential to target this enzyme.[14] The mechanism of telomerase inhibition can involve direct binding to the enzyme's catalytic subunit or its RNA component.[13]

Enzymes in the Inflammatory Cascade

Chronic inflammation is a key contributor to the development of various diseases, including cancer. Chloropyridazinyl and related pyridazine derivatives have demonstrated anti-inflammatory properties by targeting key enzymes in the inflammatory cascade.

COX-2 and iNOS are inducible enzymes that produce pro-inflammatory mediators like prostaglandins and nitric oxide, respectively.[15] Pyridazine derivatives have been shown to selectively inhibit COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[15][16] The anti-inflammatory effects of these compounds are often attributed to the suppression of iNOS and COX-2 expression, which can be mediated through the inhibition of signaling pathways like ERK, JNK, and NF-κB.[17]

Experimental Workflows for Target Identification and Validation

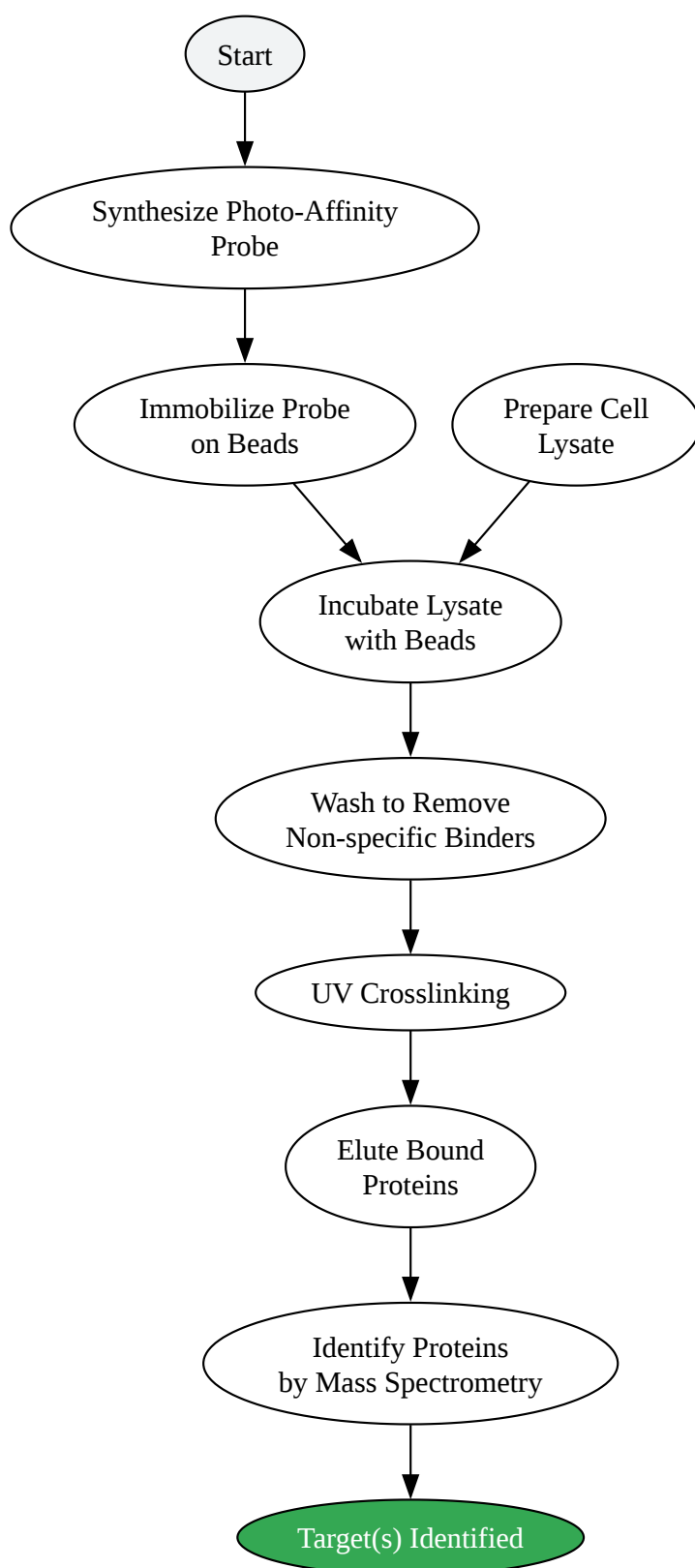
A cornerstone of drug discovery is the robust identification and validation of a compound's biological target. This section outlines key experimental methodologies crucial for investigating the therapeutic targets of chloropyridazinyl compounds.

Target Identification

Affinity chromatography is a powerful technique for isolating and identifying the binding partners of a small molecule from a complex biological mixture.[18] This method involves immobilizing a derivatized chloropyridazinyl compound onto a solid support to create an affinity matrix.

Step-by-Step Protocol for Photo-Affinity Chromatography:

- **Probe Synthesis:** Synthesize a chloropyridazinyl analog containing a photo-reactive group (e.g., benzophenone or diazirine) and a linker for immobilization.
- **Immobilization:** Covalently attach the affinity probe to a solid support (e.g., agarose or magnetic beads).
- **Cell Lysate Preparation:** Prepare a cell or tissue lysate under conditions that preserve protein structure and function.
- **Incubation:** Incubate the cell lysate with the immobilized probe to allow for binding of target proteins.
- **Washing:** Wash the beads extensively to remove non-specifically bound proteins.
- **Photo-Crosslinking:** Expose the bead-lysate mixture to UV light to induce covalent crosslinking between the photo-reactive probe and its target proteins.
- **Elution:** Elute the cross-linked protein-probe complexes from the beads.
- **Protein Identification:** Identify the eluted proteins using mass spectrometry (MS).^{[19][20]}



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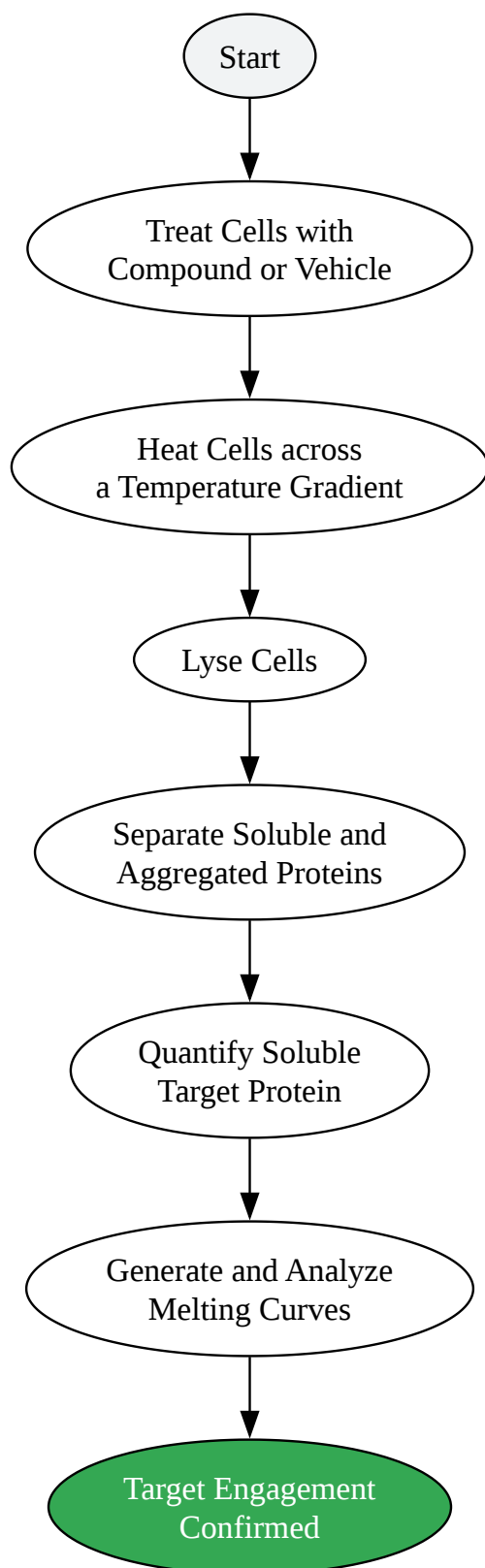
Target Engagement and Validation

Once potential targets are identified, it is crucial to confirm that the compound directly engages the target in a cellular context.

CETSA® is a powerful method for verifying drug-target engagement in living cells.[21][22][23][24] The principle behind CETSA® is that the binding of a ligand to its target protein can alter the protein's thermal stability.[22]

Step-by-Step Protocol for CETSA®:

- Cell Treatment: Treat intact cells with the chloropyridazinyl compound or a vehicle control.
- Heating: Heat the treated cells across a range of temperatures.
- Cell Lysis: Lyse the cells to release the proteins.
- Separation of Aggregates: Separate the aggregated, denatured proteins from the soluble fraction by centrifugation.
- Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.
- Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[21]



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For chloropyridazinyl compounds identified as kinase inhibitors, it is essential to determine their selectivity across the human kinome. This is crucial for understanding potential off-target effects and for optimizing lead compounds. Kinase selectivity profiling can be performed using large panels of purified kinases in biochemical assays or in cell-based assays.[25][26][27] Cellular assays are often preferred as they provide a more physiologically relevant assessment of a compound's activity.[25]

Quantitative Data Summary: Representative IC50 Values

Compound Class	Target(s)	IC50 (nM)	Cell Line	Reference
Pyrido-pyridazinone	FER	0.5	-	[5]
Pyridopyrimidine	EGFR	Varies	HeLa, MCF-7, HepG-2	[7][8][9]
Pyridopyrimidine	CDK4/cyclin D1	Varies	HeLa, MCF-7, HepG-2	[7][8][9]
Pyridazine	COX-2	180 - 260	-	[16]

Conclusion and Future Directions

The chloropyridazinyl scaffold represents a highly promising starting point for the development of novel therapeutics targeting a range of diseases. The demonstrated activity against key protein kinases, telomerase, and inflammatory enzymes underscores the broad therapeutic potential of this compound class. The successful progression of chloropyridazinyl-based drug candidates will rely on a deep understanding of their target engagement and mechanism of action, which can be achieved through the rigorous application of the experimental workflows outlined in this guide.

Future research in this area should focus on:

- Expanding the Target Landscape: Employing unbiased target identification approaches to uncover novel targets for chloropyridazinyl compounds.

- **Structure-Based Drug Design:** Utilizing X-ray crystallography and computational modeling to design next-generation inhibitors with improved potency and selectivity.
- **Elucidating Downstream Signaling:** A comprehensive characterization of the downstream signaling pathways affected by these compounds to better understand their cellular effects.
- **In Vivo Efficacy and Safety:** Rigorous preclinical and clinical evaluation of lead compounds to assess their therapeutic potential and safety profiles.

By integrating these strategies, the full therapeutic potential of chloropyridazinyl compounds can be realized, leading to the development of new and effective treatments for a variety of human diseases.

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